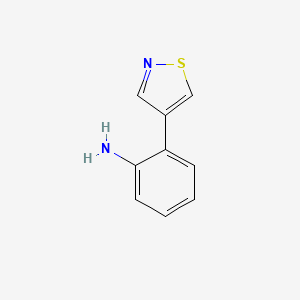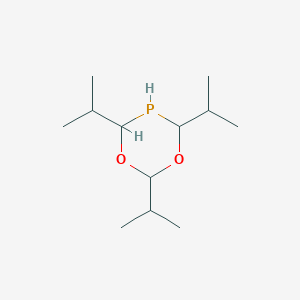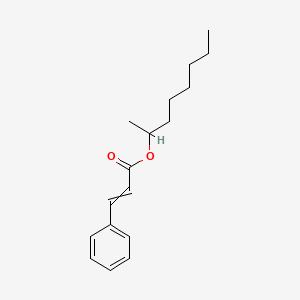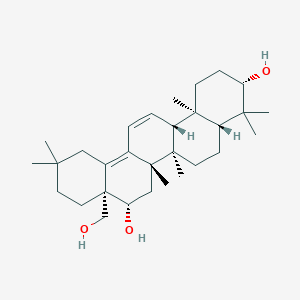
Saikogenin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saikogenin C: is a triterpenoid saponin derived from the roots of the plant Bupleurum falcatum. It is one of the many saikosaponins found in this plant, which have been traditionally used in Chinese medicine for their various pharmacological properties. This compound is known for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Saikogenin C can be synthesized through the hydrolysis of saikosaponins. The process involves the use of recombinant glycoside hydrolases that exhibit glycoside cleavage activity with saikosaponins. These enzymes, such as BglPm and BglLk, are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, and exhibit good activity between 30–37 °C and pH 6.5–7.0 .
Industrial Production Methods: The industrial production of this compound involves the extraction of saikosaponins from Bupleurum falcatum using preparative high-performance liquid chromatography. The saikosaponins are then converted into this compound via enzymatic hydrolysis using high β-glycosidase activity. The final product is purified using a silica column to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: Saikogenin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Saikogenin C is used as a precursor in the synthesis of various bioactive compounds. Its unique structure allows for the development of new derivatives with potential therapeutic applications.
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to inhibit the growth of cancer cells and modulate immune responses .
Medicine: Its hepatoprotective and anti-inflammatory properties make it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in the formulation of herbal medicines and supplements. Its natural origin and therapeutic properties make it an attractive ingredient for various health products .
Mecanismo De Acción
Saikogenin C exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds:
- Saikogenin A
- Saikogenin E
- Saikogenin F
Comparison: While all these compounds share a similar triterpenoid structure, Saikogenin C is unique in its specific biological activities and therapeutic potential. For instance, Saikogenin A is known for its hepatoprotective effects, while Saikogenin E and F have shown anti-cancer properties. This compound, on the other hand, exhibits a broader range of pharmacological activities, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C30H48O3 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8-9,21-24,31-33H,10-18H2,1-7H3/t21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 |
Clave InChI |
YBOARTSXXLBKCV-WTNJYQGSSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)C)O |
SMILES canónico |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)O)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



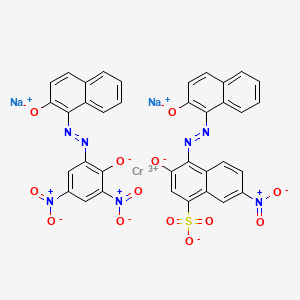
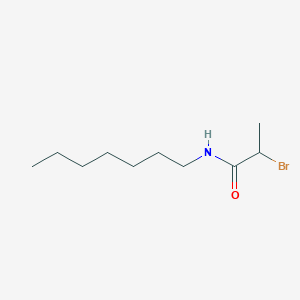
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
